An In-depth Technical Guide to H-L-Cys(MDNPE)-OH: A Photocaged Cysteine for Spatiotemporal Control of Protein Function
An In-depth Technical Guide to H-L-Cys(MDNPE)-OH: A Photocaged Cysteine for Spatiotemporal Control of Protein Function
Introduction
H-L-Cys(MDNPE)-OH is a noncanonical amino acid derivative of L-cysteine that has been chemically modified with a photolabile protecting group (PPG), also known as a "photocage." This modification renders the thiol group of the cysteine temporarily inert. Upon exposure to a specific wavelength of light, the protecting group is cleaved, restoring the natural cysteine residue. This "uncaging" process provides a powerful tool for researchers in cell biology, drug development, and proteomics, enabling precise spatial and temporal control over the function of cysteine-dependent proteins.
The key feature of H-L-Cys(MDNPE)-OH lies in its MDNPE (S-(1-(6-nitrobenzo[d][1][2]dioxol-5-yl)ethyl)) protecting group. This moiety can be removed by UV light, typically at a wavelength of 365 nm.[3] A significant application of this photocaged amino acid is its site-specific incorporation into proteins through genetic code expansion.[1][3] By replacing a critical cysteine residue in a protein with H-L-Cys(MDNPE)-OH, the protein's activity can be switched off and then rapidly switched on with light, allowing for the study of dynamic cellular processes with high precision.[1][3]
Chemical Structure and Properties
H-L-Cys(MDNPE)-OH is the L-isomer of cysteine where the thiol side chain is protected by the MDNPE group. Its systematic name is S-(1-(6-nitrobenzo[d][1][2]dioxol-5-yl)ethyl)-L-cysteine.[4]
Chemical Structure:
The chemical structure of H-L-Cys(MDNPE)-OH can be represented by the following SMILES string: C(SC--INVALID-LINK--=O)N)(C)C1=C(N(=O)=O)C=C2C(=C1)OCO2.[5]
Quantitative Data
A summary of the key quantitative data for H-L-Cys(MDNPE)-OH is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂O₆S | [5][6] |
| Molecular Weight | 314.31 g/mol | [5][6] |
| CAS Number | 1551078-43-3 | [4][5] |
| Appearance | Light yellow to yellow solid | [7] |
| Uncaging Wavelength | 365 nm | [3][5] |
Experimental Protocols
A primary application of H-L-Cys(MDNPE)-OH is the light-inducible activation of enzymes. A well-documented example is the photoactivation of Tobacco Etch Virus (TEV) protease in living mammalian cells.[1][3]
Protocol: Photoactivation of TEV Protease in Live Mammalian Cells
This protocol outlines the general steps for genetically encoding H-L-Cys(MDNPE)-OH into TEV protease at its catalytic cysteine residue (C151) and subsequently activating the enzyme with light.
1. Genetic Constructs:
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TEV Protease Expression Vector: A plasmid encoding TEV protease with an amber stop codon (TAG) at the position of the catalytic cysteine (C151). The vector should also contain necessary elements for expression in mammalian cells.[1][3]
-
Aminoacyl-tRNA Synthetase/tRNA Vector: A plasmid co-expressing an evolved pyrrolysyl-tRNA synthetase (PylRS), specifically engineered to recognize H-L-Cys(MDNPE)-OH (e.g., MmPCC2RS), and its corresponding tRNA with a CUA anticodon (tRNACUA).[1][3]
-
Reporter Vector: A plasmid encoding a reporter protein to monitor TEV protease activity. A common choice is a FRET-based reporter consisting of two fluorescent proteins (e.g., ECFP and YFP) linked by a peptide containing a TEV cleavage site (TevS).[1][3]
2. Cell Culture and Transfection:
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HEK293T cells are a suitable cell line for this experiment.[1][3]
-
Cells are cultured in appropriate media (e.g., DMEM supplemented with FBS).
-
The three plasmids described above are co-transfected into the HEK293T cells.
-
The growth medium is supplemented with H-L-Cys(MDNPE)-OH to allow for its incorporation into the TEV protease during protein synthesis.
3. Expression of Photocaged TEV Protease:
-
Following transfection, cells are incubated to allow for the expression of the photocaged TEV protease and the FRET reporter. The expressed TEV protease will be inactive due to the MDNPE group on the catalytic cysteine.[1][3]
4. Photoactivation (Uncaging):
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To activate the TEV protease, the transfected cells are illuminated with 365 nm UV light.[1][3]
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A typical illumination condition is a power density of approximately 4 mW/cm² for 1 minute.[3] This is sufficient to cause efficient photodeprotection, removing the MDNPE group and restoring the functional cysteine residue.[3]
5. Data Acquisition and Analysis:
-
TEV protease activity is monitored by measuring the change in the FRET signal from the reporter protein.
-
Upon cleavage of the TevS linker by the activated TEV protease, the ECFP and YFP are separated, leading to a decrease in FRET efficiency. This can be detected using fluorescence microscopy by measuring the ratio of acceptor (YFP) to donor (ECFP) emission.
-
The change in FRET signal over time provides a quantitative measure of the kinetics of TEV protease activation and substrate cleavage.
Visualizations
Logical Workflow for Photoactivation of TEV Protease
The following diagram illustrates the workflow for the light-induced activation of TEV protease using genetically encoded H-L-Cys(MDNPE)-OH.
Caption: Workflow for the photoactivation of TEV protease.
Signaling Pathway of Light-Induced Protein Activation
The diagram below outlines the molecular events from the introduction of the photocaged amino acid to the functional protein output.
Caption: Pathway of photocaged amino acid activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A genetically encoded photocaged cysteine for facile site-specific introduction of conjugation-ready thiol residues in antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H-Cys(MDNPE) [bapeks.com]
- 5. Spatiotemporal Control Over Protein Release from Artificial Cells via a Light‐Activatable Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Genetic encoding of photocaged cysteine allows photoactivation of TEV protease in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
